5-(2-Naphthyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2-Naphthyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Domino Reactions and Heterocycle Synthesis
A study by Jiang et al. (2014) highlighted the utility of similar compounds in domino reactions with arylglyoxals, leading to the synthesis of novel pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These reactions showcase the compound's versatility in creating new heterocyclic structures, contributing significantly to the field of synthetic organic chemistry (Jiang et al., 2014).
Antimicrobial Applications
Research conducted by Goel et al. (2014) on derivatives of 5-(2-Naphthyl)-1H-pyrazol-3-amine showed considerable antifungal activity, though exhibiting poor antibacterial effects. This study underlines the potential of these compounds in developing new antimicrobial agents, specifically targeting fungal infections (Goel et al., 2014).
Biological Activity and Molecular Docking
Sandhya et al. (2021) investigated pyrazole clubbed imino naphthyl derivatives, synthesized from this compound, for their in vitro antibacterial, antifungal, and antituberculosis activities. The study also conducted molecular docking to understand the interaction of these compounds with biological targets, highlighting their potential in drug discovery and development (Sandhya et al., 2021).
Stabilization in Metal Complexes
Schowtka et al. (2015) demonstrated the use of a compound similar to this compound in stabilizing a unique strontium metal complex. This research contributes to the understanding of metal-ligand interactions and the design of novel coordination compounds (Schowtka et al., 2015).
Synthesis and Characterization of Novel Dyes
Varghese et al. (2015) synthesized and characterized a novel fluorescent dye using a derivative of this compound. Their work sheds light on the photophysical properties of the dye, demonstrating its potential as a fluorescent label for various analytical applications (Varghese et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-(2-Naphthyl)-1H-pyrazol-3-amine is the Gonadotropin-releasing hormone receptor (GNRHR) . This receptor mediates the action of Gonadotropin-releasing hormone (GnRH) to stimulate the secretion of the gonadotropic hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Mode of Action
The compound interacts with its target, the GNRHR, by association with G-proteins that activate a phosphatidylinositol-calcium second messenger system . This interaction results in changes in the cellular activity, leading to the secretion of LH and FSH.
Biochemical Pathways
The compound affects the GnRH signaling pathway, which plays a crucial role in the regulation of reproduction . The downstream effects of this pathway include the regulation of gonadotropin release, which influences various reproductive processes.
Pharmacokinetics
Similar compounds have shown a median t max of 50–72 h and a mean apparent terminal T 1/2 of 34–57 h . The bioavailability of such compounds is often influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its influence on the GnRH signaling pathway. By interacting with the GNRHR, the compound can stimulate the secretion of LH and FSH, which are key hormones in the regulation of reproductive processes .
Future Directions
Properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCDCBGMJMROZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395971 |
Source
|
Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209224-90-8 |
Source
|
Record name | 5-(2-Naphthalenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209224-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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